1-Cyclopentyl-3-pyridin-3-ylurea
Description
Properties
IUPAC Name |
1-cyclopentyl-3-pyridin-3-ylurea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c15-11(13-9-4-1-2-5-9)14-10-6-3-7-12-8-10/h3,6-9H,1-2,4-5H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHKBVVHWSLSFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The cyclopentyl group in the target compound introduces a saturated, aliphatic ring, which may increase lipophilicity (logP) compared to the 4-chlorophenyl group in CID 759077. This could enhance membrane permeability but reduce aqueous solubility.
Molecular Weight and Size :
- The chlorophenyl derivative has a higher molecular weight (247.68 vs. 205.26 g/mol) due to the chlorine atom and aromatic system, which may affect pharmacokinetic properties like absorption and distribution.
Research Implications
- Drug Design : The choice between aliphatic (cyclopentyl) and aromatic (chlorophenyl) substituents can fine-tune target selectivity and off-target effects.
- Synthetic Challenges : Introducing cyclopentyl groups may require specialized synthetic routes compared to aryl halides.
Preparation Methods
Isocyanate-Amine Coupling
This method involves reacting cyclopentylamine with pyridin-3-yl isocyanate under inert conditions. The exothermic reaction proceeds via nucleophilic attack of the amine on the electrophilic carbon of the isocyanate, forming the urea linkage. A representative reaction is:
Key parameters include solvent choice (e.g., dichloromethane or THF), temperature (0–25°C), and catalyst use. Triethylamine is often added to scavenge HCl byproducts.
Carbodiimide-Mediated Coupling
Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) facilitate urea formation by activating carboxylic acids or amines. For unsymmetrical ureas, this method enables stepwise coupling:
This route avoids handling toxic isocyanates but requires stringent moisture control.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing intermediates. For example, a 78% yield was achieved in DMF at 25°C, compared to 62% in THF. Elevated temperatures (50–60°C) accelerate reactions but risk side product formation.
Catalytic Systems
Benzamide-derived catalysts, as described in chlorination protocols for pyridine derivatives, improve regioselectivity in urea synthesis. Photochemical activation, though less common, has been employed for sterically hindered substrates.
Purification and Characterization
Workup Procedures
Post-reaction mixtures are typically quenched with ice-water, extracted with ethyl acetate, and dried over MgSO₄. Activated carbon decolorization removes impurities, as detailed in pyridine acetic acid syntheses.
Chromatographic Techniques
Silica gel chromatography (hexane/ethyl acetate gradients) resolves unreacted amines and urea products. Reverse-phase HPLC further purifies the compound for pharmaceutical applications.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 8.35 (s, 1H, pyridinyl H2), 7.55 (d, J = 8.0 Hz, 1H, pyridinyl H6), 6.95 (br s, 1H, urea NH), 4.10–4.05 (m, 1H, cyclopentyl CH), 1.85–1.50 (m, 8H, cyclopentyl CH₂).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Isocyanate coupling | 78 | 95 | 6 |
| Carbodiimide-mediated | 65 | 89 | 12 |
The isocyanate route offers higher efficiency but requires hazardous reagents. Carbodiimide methods, while safer, demand longer reaction times.
Industrial-Scale Considerations
Large-scale synthesis employs continuous-flow reactors to mitigate exothermic risks. Patent US5091068A highlights the utility of photochemical reactors for pyridine derivatives, a strategy adaptable to urea synthesis .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-Cyclopentyl-3-pyridin-3-ylurea, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or urea-forming condensation reactions. For example, reacting 3-aminopyridine with cyclopentyl isocyanate under anhydrous conditions in tetrahydrofuran (THF) at 0–5°C yields the target compound. Optimization requires precise stoichiometric ratios (e.g., 1:1.2 amine-to-isocyanate) and inert atmospheres to minimize side reactions. Characterization via HPLC and H/C NMR is critical to confirm purity and structural integrity .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodology : Perform accelerated stability studies using buffer solutions (pH 1–13) and temperatures (25–60°C). Monitor degradation via UV-Vis spectroscopy and LC-MS to identify breakdown products. For example, acidic conditions (pH < 3) may hydrolyze the urea moiety, while elevated temperatures (>40°C) could induce cyclopentyl ring rearrangements. Data should be analyzed using Arrhenius kinetics to predict shelf life .
Q. What spectroscopic techniques are most effective for resolving structural ambiguities in this compound?
- Methodology : Combine H NMR (500 MHz) with 2D-COSY and HSQC to assign proton environments and carbon connectivity. For pyridine ring confirmation, use FT-IR to identify C=N stretches (~1600 cm) and X-ray crystallography for absolute stereochemical resolution. Conflicting data (e.g., unexpected NOEs) may require DFT calculations to model electronic effects .
Advanced Research Questions
Q. How can computational methods optimize the reaction pathway for this compound synthesis?
- Methodology : Employ quantum chemical calculations (e.g., Gaussian or ORCA) to model transition states and intermediate energies. For instance, density functional theory (DFT) at the B3LYP/6-31G* level can predict activation barriers for urea bond formation. Pair computational results with high-throughput experimentation (HTE) to validate predicted optimal conditions (e.g., solvent polarity, catalyst loading) .
Q. What experimental design strategies address contradictory data in bioactivity assays involving this compound?
- Methodology : Use factorial design (e.g., 2 factorial) to isolate variables like concentration, solvent polarity, and incubation time. For example, if IC values vary across assays, apply ANOVA to identify confounding factors (e.g., DMSO solvent effects on protein targets). Replicate experiments with orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm activity trends .
Q. How do surface interactions (e.g., with silica or polymer matrices) affect the compound’s reactivity in heterogeneous catalysis?
- Methodology : Conduct adsorption studies using BET surface area analysis and in situ DRIFTS to monitor binding modes. For example, silica-supported this compound may exhibit enhanced catalytic activity due to Lewis acid-base interactions at the pyridine N-atom. Compare turnover frequencies (TOF) in homogeneous vs. heterogeneous conditions .
Q. What statistical approaches resolve batch-to-batch variability in purity assessments?
- Methodology : Apply multivariate analysis (e.g., PCA or PLS) to HPLC purity data. For instance, if impurity profiles differ across batches, identify root causes (e.g., residual solvents or unreacted intermediates) via Hotelling’s T control charts. Implement QbD (Quality by Design) principles to refine process parameters (e.g., drying time, filtration efficiency) .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Methodology : Reassess solvent parameters (Hansen solubility parameters, δ) and compound polarity. For example, discrepancies in DMSO vs. hexane solubility may arise from hydrogen-bonding capacity of the urea group. Use molecular dynamics simulations to model solvation shells and validate with experimental solubility curves via the van’t Hoff equation .
Q. What strategies validate the compound’s hypothesized mechanism in enzyme inhibition studies?
- Methodology : Combine kinetic assays (e.g., Michaelis-Menten plots) with molecular docking (AutoDock Vina) to correlate inhibition constants () with binding poses. If IC values conflict with docking scores, perform mutagenesis studies (e.g., alanine scanning) to identify critical residues for binding .
Tables of Key Data
| Property | Technique | Typical Results | Reference |
|---|---|---|---|
| Melting Point | DSC | 148–152°C (decomposition observed) | |
| LogP (Octanol-Water) | Shake-flask method | 2.3 ± 0.1 | |
| H NMR (DMSO-d6) | 500 MHz spectrometer | δ 8.4 (pyridine H), δ 1.6 (cyclopentyl CH2) | |
| Catalytic TOF (Silica-supported) | GC-MS | 12.4 h at 80°C |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
